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molecular formula C10H12BrNO B1651067 8-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline CAS No. 1220694-87-0

8-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline

Cat. No. B1651067
M. Wt: 242.11
InChI Key: DUSBODFYCJJZET-UHFFFAOYSA-N
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Patent
US08299055B2

Procedure details

Sodium sulfate (2.8 g) and manganese dioxide (7.1 g; Ald) were added to a toluene (60 mL) solution of Intermediate 5 (1.99 g) and the resulting mixture was stirred at 140° C. for 24 hours. The reaction mixture was filtrated through celite followed by the addition of 2 N hydrochloric acid and the resulting mixture was washed with ether. The resulting mixture was neutralized with 5 N aqueous sodium hydroxide solution and then extracted with dichloromethane to give the title compound (698 mg).
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
1.99 g
Type
reactant
Reaction Step One
Quantity
7.1 g
Type
catalyst
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
S([O-])([O-])(=O)=O.[Na+].[Na+].[Br:8][C:9]1[CH:10]=[C:11]([O:19][CH3:20])[CH:12]=[C:13]2[C:18]=1[CH2:17][NH:16][CH2:15][CH2:14]2>[O-2].[O-2].[Mn+4].C1(C)C=CC=CC=1>[Br:8][C:9]1[CH:10]=[C:11]([O:19][CH3:20])[CH:12]=[C:13]2[C:18]=1[CH:17]=[N:16][CH:15]=[CH:14]2 |f:0.1.2,4.5.6|

Inputs

Step One
Name
Quantity
2.8 g
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
1.99 g
Type
reactant
Smiles
BrC=1C=C(C=C2CCNCC12)OC
Name
Quantity
7.1 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]
Name
Quantity
60 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at 140° C. for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtrated through celite
ADDITION
Type
ADDITION
Details
followed by the addition of 2 N hydrochloric acid
WASH
Type
WASH
Details
the resulting mixture was washed with ether
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
BrC=1C=C(C=C2C=CN=CC12)OC
Measurements
Type Value Analysis
AMOUNT: MASS 698 mg
YIELD: CALCULATEDPERCENTYIELD 35.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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